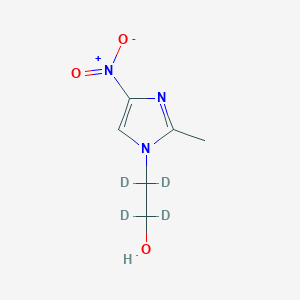
Isometronidazole-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isometronidazole-D4, also known as 2-Methyl-4-nitro-1H-imidazole-1-ethanol-D4, is a deuterium-labeled analogue of Isometronidazole. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C6H5D4N3O3, and it has a molecular weight of 175.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isometronidazole-D4 involves the incorporation of deuterium atoms into the molecular structure of Isometronidazole. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2-methyl-4-nitroimidazole with deuterated ethanol under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Isometronidazole-D4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in a carbonyl compound .
Wissenschaftliche Forschungsanwendungen
Isometronidazole-D4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of metronidazole and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of metronidazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metronidazole.
Wirkmechanismus
The mechanism of action of Isometronidazole-D4 is similar to that of metronidazole. It involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates. These intermediates interact with deoxyribonucleic acid (DNA) and other cellular components, causing strand breakage and inhibition of nucleic acid synthesis. This results in the death of susceptible microorganisms.
Vergleich Mit ähnlichen Verbindungen
Metronidazole: A widely used antibiotic with similar structural features.
Hydroxy Metronidazole-D4: Another deuterium-labeled analogue with a hydroxyl group.
Metronidazole-D3: A stable isotope-labeled compound with three deuterium atoms.
Uniqueness: Isometronidazole-D4 is unique due to its specific isotopic labeling, which makes it particularly useful in tracing studies and analytical applications. Its deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in various research settings .
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXWJXPKLRYMHW-RRVWJQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














